2-Methylmorpholine
Overview
Description
2-Methylmorpholine is a chemical compound with the empirical formula C5H11NO . It is a cyclic tertiary amine and is a colorless liquid . It is used as a base catalyst for the generation of polyurethanes and other reactions .
Synthesis Analysis
The synthesis of morpholines, including 2-Methylmorpholine, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 2-Methylmorpholine consists of a six-membered ring with one oxygen atom, making it a morpholine . The SMILES string representation of the molecule isCC1CNCCO1
. The InChI key for 2-Methylmorpholine is LQMMFVPUIVBYII-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Methylmorpholine is a colorless liquid . It has a molecular weight of 101.15 . The storage temperature is between 0-10°C and it should be stored under inert gas . The conditions to avoid are air sensitivity and heat sensitivity .Scientific Research Applications
1. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors
- Summary of Application : 2-Methylmorpholine is used in the synthesis of novel N-Methylmorpholine-substituted benzimidazolium salts, which are potential inhibitors of the α-glucosidase enzyme . This enzyme is responsible for overall glycemic control in the body, and its inhibitors can help control type 2 diabetes .
- Methods of Application : A series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride was synthesized and screened for its α-glucosidase inhibitory potential .
- Results or Outcomes : Compounds 5d, 5f, 5g, 5h, and 5k exhibited better α-glucosidase inhibitions compared to the standard drug (acarbose IC50 = 58.8 ± 0.012 µM) with IC50 values of 15 ± 0.030, 19 ± 0.060, 25 ± 0.106, 21 ± 0.07, and 26 ± 0.035 µM, respectively .
2. Manufacturing of Functional Paper with Modified by N-Methylmorpholine-N-oxide Surfaces
- Summary of Application : 2-Methylmorpholine is used in the manufacturing of functional paper with modified surfaces . The surface layer of paper is modified by the partial dissolution of cellulose on its surface .
- Methods of Application : N-Methylmorpholine-N-oxide (NMMO) is proposed for use as a solvent, the regeneration of which provides an environmentally friendly process . The temperature–time modes of processing were revealed and the weight gain and density increase in the course of modification were estimated .
- Results or Outcomes : The NMMO surface treatment makes it possible to vary the air permeability of the paper, making it practically non-permeable . The capillary and pore system were radically transformed after the partial dissolution of cellulose and its coagulation, as the formed cellulose film isolates them, which leads to a decrease in surface absorbency .
3. Base Catalyst for Generation of Polyurethanes
- Summary of Application : 2-Methylmorpholine, also known as N-Methylmorpholine, is used as a base catalyst for the generation of polyurethanes . Polyurethanes are versatile materials used in many industrial applications, including flexible and rigid foams, elastomers, adhesives, sealants, coatings, and fibers .
- Methods of Application : The production of polyurethanes involves the reaction of a polyol (an alcohol with multiple reactive hydroxyl groups per molecule) with a diisocyanate or a polymeric isocyanate in the presence of suitable catalysts and additives . N-Methylmorpholine can act as a catalyst in this reaction .
- Results or Outcomes : The use of N-Methylmorpholine as a catalyst can enhance the reaction rate, control the gelling process, and improve the properties of the final polyurethane product .
4. Thermal Decomposition of N-Methylmorpholine-N-Oxide
- Summary of Application : 2-Methylmorpholine is used in the study of the thermal decomposition of N-Methylmorpholine-N-Oxide (NMMO) . Understanding the thermal decomposition of NMMO is important as it has high solubility and activation in lyocell processing, pilot-scale biorefineries, and small-scale laboratory work .
- Methods of Application : The effect of hydrogen peroxide (H2O2) on the thermal decomposition of NMMO was investigated using accelerating rate calorimetry (ARC) . The thermal characteristics of NMMO/H2O2 with different molar ratios were studied .
- Results or Outcomes : The presence of H2O2 increased the risk of thermal runaway of NMMO mix, and the mixture had the worst thermal stability as the molar ratio of NMMO/H2O2 was 3:1 . The most hazardous moment was not the dosing end, but the generated NMMO and H2O2 was reached to 3:1 in the synthesis of NMMO .
5. Synthesis of Morpholines
- Summary of Application : 2-Methylmorpholine is used in the synthesis of morpholines . Morpholines are frequently found in biologically active molecules and pharmaceuticals .
- Methods of Application : Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .
- Results or Outcomes : The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
6. Dissolution and Regeneration of Cellulose
- Summary of Application : 2-Methylmorpholine is used in the dissolution and regeneration of cellulose . This process is used in the fabrication of nanofibrillated cellulose .
- Methods of Application : Cellulose II nanofibers were isolated from Egyptian bleached bagasse pulp fibers via dissolution in N-methylmorpholine N-oxide (NMMO) and regeneration .
- Results or Outcomes : The nanopapers prepared from regenerated cellulose nanofibers showed mechanical properties, porosity, and water vapor permeability comparable to those obtained for enzymatically hydrolyzed and TEMPO oxidized cellulose nanofibers .
Safety And Hazards
properties
IUPAC Name |
2-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMFVPUIVBYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328468 | |
Record name | 2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylmorpholine | |
CAS RN |
27550-90-9 | |
Record name | 2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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